molecular formula C12H16N2O3S B14903262 n-(4-(n,n-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide

n-(4-(n,n-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide

Cat. No.: B14903262
M. Wt: 268.33 g/mol
InChI Key: WNLCUPYYAYUGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide is a synthetic cyclopropane-containing carboxamide derivative characterized by a dimethylsulfamoyl substituent at the para position of the phenyl ring. Cyclopropanecarboxamides are a structurally diverse class of compounds with applications spanning pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-5-10(6-8-11)13-12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,13,15)

InChI Key

WNLCUPYYAYUGTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with cyclopropanecarboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylcyclopropanecarboxamides.

Scientific Research Applications

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide is a chemical compound featuring a cyclopropane ring and a sulfonamide functional group. It has a molecular weight of approximately 272.34 g/mol. The compound includes a phenyl ring substituted with a dimethylsulfamoyl group, influencing its chemical reactivity and biological activity.

Applications

  • Drug Development The sulfonamide group allows interactions with biological macromolecules, making it a candidate for drug development aimed at targeting certain pathways in diseases such as cancer and inflammation.
  • Enzyme and Receptor Inhibition It has demonstrated potential as an inhibitor for specific enzymes and receptors, particularly in medicinal chemistry. Interaction studies have shown that this compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, which is crucial for modulating the activity of enzymes or receptors and may lead to significant biological effects.

Structural Similarities
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
N-(4-Aminophenyl)cyclopropanecarboxamideContains an amino group instead of a sulfonamidePotentially different biological activity due to amino group's properties
N-(4-Methylsulfamoyl)phenylcyclopropanecarboxamideSimilar sulfonamide structure but with methyl substitutionVariation in reactivity and solubility
N-(4-Chlorophenyl)cyclopropanecarboxamideChlorine substituent on the phenyl ringDifferent electronic properties affecting interaction dynamics

Mechanism of Action

The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropanecarboxamide derivatives exhibit functional diversity depending on their substituents. Below is a detailed comparison with structurally related compounds from the literature:

N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide

  • Structure : Features a pyrimidine-thioether linkage to the phenyl ring, coupled with a piperazine and pyrazole moiety.
  • Application : Serves as the base structure of tozasertib lactate , an antineoplastic agent targeting Aurora kinases .
  • Key Difference : The pyrimidine-thioether and heterocyclic substituents enhance kinase inhibition, whereas the dimethylsulfamoyl group in the target compound may prioritize sulfonamide-mediated interactions (e.g., enzyme inhibition or antimicrobial activity).

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structure : Contains a chlorophenyl group and a tetrahydrofuran-derived substituent.
  • Application : Used as a systemic fungicide in agriculture .
  • Key Difference: The chlorophenyl and furanyl groups confer lipophilicity, favoring pesticidal activity.

N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

  • Structure : Substituted with a pyrazolyl group at the phenyl ring.
  • Key Difference : The pyrazolyl group may engage in π-π stacking or metal coordination, whereas the dimethylsulfamoyl group’s electronegativity could influence herbicidal efficacy through different mechanisms.

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: Contains a methoxyphenoxy substituent and diethylamide group.
  • Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with 78% yield .
  • Key Difference: The methoxyphenoxy group enhances steric bulk and electron-donating effects, contrasting with the electron-withdrawing sulfamoyl group in the target compound.

N-(4-(Phenylthio)phenyl)cyclopropanecarboxamide

  • Structure : Features a phenylthio (-SPh) substituent.
  • Properties : NMR data confirm structural stability under reductive conditions .

Data Table: Structural and Functional Comparison

Compound Name Substituent(s) Application/Activity Key Properties Reference
N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide -SO₂N(CH₃)₂ Hypothetical: Enzyme inhibition Polar, hydrogen-bonding
N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide Pyrimidine-thioether, piperazine, pyrazole Antineoplastic (tozasertib) Kinase inhibition
Cyprofuram 3-Chlorophenyl, tetrahydrofuran Fungicide Lipophilic, systemic action
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide 3-Methylpyrazolyl Bioherbicidal Novel agrochemical derivative
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, diethylamide Synthetic intermediate Diastereoselective synthesis (dr 23:1)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(N,N-dimethylsulfamoyl)phenyl)cyclopropanecarboxamide, and how can reaction yields be improved?

  • Methodology :

  • Use multicomponent reactions under visible light irradiation for cyclopropane ring formation, as demonstrated for analogous compounds (e.g., 60% yield for N-(1-phenyl-2-tosylethyl)cyclopropanecarboxamide via SO₂ insertion) .
  • Optimize equivalents of reagents (e.g., 4.00 equiv. of phenol derivatives) and employ preparative silica gel chromatography for purification, achieving diastereomer ratios up to 23:1 .
  • For dimethylsulfamoyl incorporation, adapt methods from ethyl 4-(4-(N,N-dimethylsulfamoyl)benzyl)pyrrole derivatives, using NaHCO₃ as a base in ethanol .

Q. Which analytical techniques are critical for characterizing cyclopropanecarboxamide derivatives?

  • Methodology :

  • 1H/13C NMR : Confirm cyclopropane ring geometry (e.g., δ 1.32 ppm for CH₂CCH₂ protons) and sulfamoyl group integration .
  • HRMS (ESI) : Validate molecular formulas (e.g., ±0.0022 Da accuracy for C₁₆H₁₆N₄O₂) .
  • Elemental Analysis : Verify purity (e.g., C, H, N within ±0.05% of theoretical values) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodology :

  • Use DMSO (100 mg/mL) or ethanol (80 mg/mL) with gentle warming, as demonstrated for structurally similar compounds like WS3 .
  • For aqueous solutions, employ co-solvents (e.g., PEG-400) at concentrations <1 mg/mL to avoid precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane ring substituents or sulfamoyl groups) influence biological activity?

  • Methodology :

  • Compare TRPV1 antagonist activity: Adding a tert-butylbenzyl group to the cyclopropane scaffold increased binding affinity (IC₅₀ < 100 nM) .
  • Replace dimethylsulfamoyl with methylpiperazinyl groups (e.g., Tozasertib) to enhance kinase inhibition (GSK-3β IC₅₀ = 58 nM) .

Q. What computational strategies predict target binding affinity for kinase inhibition (e.g., GSK-3β)?

  • Methodology :

  • Perform molecular docking with crystal structures of GSK-3β (PDB: 8DU) to identify key interactions (e.g., hydrogen bonds with Asp200) .
  • Use MD simulations to assess stability of the cyclopropane ring in the ATP-binding pocket over 100 ns trajectories .

Q. How should researchers resolve contradictions between calculated and observed HRMS data?

  • Methodology :

  • Recalibrate instruments using internal standards (e.g., sodium trifluoroacetate) to minimize mass drift .
  • Verify isotopic patterns (e.g., [M+H]+ vs. [M+Na]+) and consider adduct formation in ESI conditions .

Q. What in vitro assays are suitable for evaluating neuroprotective effects?

  • Methodology :

  • Use LPS-induced neuroinflammation models in microglial cells, measuring TNF-α suppression (IC₅₀ < 10 µM) .
  • Assess neuroprotection via MTT assays in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .

Methodological Considerations

Q. How to design stability studies for cyclopropanecarboxamide derivatives under varying conditions?

  • Methodology :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UPLC/MS for hydrolytic cleavage of the sulfamoyl group .
  • Test pH stability (1.2–7.4 buffers) to assess cyclopropane ring integrity under gastrointestinal conditions .

Q. What strategies improve diastereoselectivity in cyclopropane ring synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄) to achieve enantiomeric excess >90% .
  • Optimize solvent polarity (e.g., hexanes/EtOAc 5:1) to favor kinetic control in ring-closing reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.